H-TYR-ILE-OH

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

H-TYR-ILE-OH can be synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The Fmoc (9-fluorenylmethyloxycarbonyl) strategy is commonly employed, where the Fmoc group protects the amino terminus of the amino acids during the synthesis. The synthesis typically involves the following steps:

Resin Loading: The first amino acid (tyrosine) is attached to the resin.

Deprotection: The Fmoc group is removed using a base such as piperidine.

Coupling: The next amino acid (isoleucine) is activated and coupled to the deprotected amino group of the growing peptide chain.

Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process involves rigorous purification steps, including high-performance liquid chromatography (HPLC), to ensure the purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

H-TYR-ILE-OH undergoes various chemical reactions, including:

Oxidation: The tyrosine residue can be oxidized to form various products, such as dopamine and dopamine quinone.

Reduction: Reduction reactions can modify the peptide’s functional groups, altering its properties.

Substitution: The aromatic ring of tyrosine can undergo substitution reactions, such as nitration.

Common Reagents and Conditions

Oxidation: Dess–Martin periodinane is commonly used for the oxidation of tyrosine residues under mild conditions.

Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups.

Substitution: Nitration can be achieved using nitric acid under controlled conditions.

Major Products Formed

Applications De Recherche Scientifique

Chemical Applications

Peptide Synthesis and Modification

H-TYR-ILE-OH serves as a model compound in peptide synthesis studies. It aids researchers in understanding peptide bond formation and the effects of various modifications on peptide stability and activity. The compound's structure allows for the exploration of different coupling agents and reaction conditions, making it a valuable tool for developing new synthetic methodologies .

Analytical Techniques

In analytical chemistry, this compound is utilized as a standard in high-performance liquid chromatography (HPLC) and mass spectrometry (MS). Its well-defined structure enables precise calibration curves for quantifying other peptides in complex mixtures .

Biological Applications

Cellular Signaling

Research indicates that this compound may play a role in cellular signaling pathways. Its incorporation into larger peptides can influence interactions with receptors and other proteins, thus affecting cellular responses. Studies have shown that peptides containing tyrosine residues can modulate signaling cascades critical for cell growth and differentiation .

Neurobiology

In neurobiology, this compound is being investigated for its potential effects on neuronal health and regeneration. The compound has been incorporated into scaffolds designed for nerve tissue engineering, showing promise in enhancing Schwann cell interactions during nerve repair processes .

Medical Applications

Therapeutic Potential

The therapeutic applications of this compound are under exploration, particularly in drug delivery systems. Its ability to form stable complexes with various drug molecules makes it an attractive candidate for targeted therapy formulations. Additionally, research is ongoing into its use in vaccine development, where it may enhance immune responses when conjugated to antigens .

Peptide-Based Therapeutics

this compound is also being studied as part of peptide-based therapeutics aimed at treating conditions such as cancer and metabolic disorders. The unique properties of this dipeptide allow it to be engineered into larger therapeutic constructs that can selectively target diseased tissues while minimizing side effects .

Case Study 1: Peptide Synthesis Optimization

A study demonstrated the successful synthesis of a peptide incorporating this compound using various coupling agents. The results indicated that using HATU as a coupling agent improved yield and purity significantly compared to traditional methods. The synthesized peptide was characterized using HPLC and MS, confirming the efficiency of the method .

Case Study 2: Neuroregenerative Scaffolds

In another study, scaffolds functionalized with this compound were developed to promote nerve regeneration. These scaffolds enhanced Schwann cell proliferation and migration in vitro, indicating their potential application in nerve repair strategies. The results were validated through histological analysis and functional assays in animal models .

Mécanisme D'action

The mechanism of action of H-TYR-ILE-OH involves its interaction with specific molecular targets and pathways. The tyrosine residue can undergo oxidation to form reactive intermediates, which can interact with various biomolecules. These interactions can modulate cellular processes, such as signal transduction and enzyme activity .

Comparaison Avec Des Composés Similaires

H-TYR-ILE-OH can be compared with other dipeptides, such as:

H-TYR-VAL-OH: Similar to this compound but contains valine instead of isoleucine.

H-TYR-LEU-OH: Contains leucine instead of isoleucine.

H-TYR-PHE-OH: Contains phenylalanine instead of isoleucine.

Uniqueness

This compound is unique due to the presence of isoleucine, which imparts distinct hydrophobic properties and influences the peptide’s conformation and reactivity .

Activité Biologique

H-TYR-ILE-OH, a peptide comprising the amino acids Tyrosine (Tyr) and Isoleucine (Ile), has garnered attention due to its potential biological activities. Peptides like this compound are often involved in various physiological processes, acting as hormones, neurotransmitters, or signaling molecules. This article explores the biological activity of this compound, including its synthesis, receptor interactions, and potential applications in drug development.

Synthesis

The synthesis of this compound typically employs Solid-Phase Peptide Synthesis (SPPS) , a method favored for its efficiency and ability to produce peptides with high purity. SPPS allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support. This method is particularly useful for synthesizing complex peptides that may exhibit significant biological activities.

Biological Activity

The biological activity of this compound can be attributed to its interaction with various receptors in the body. Here are some key aspects:

- Receptor Binding : this compound may interact with G-protein coupled receptors (GPCRs), which play a crucial role in transmitting signals from outside the cell to the inside. This interaction can influence various physiological processes, including cardiovascular health and immune responses.

- Metal Ion Binding : The presence of histidine in related peptides suggests potential involvement in metal ion binding, essential for many enzymatic reactions. This characteristic may enhance the peptide's biological efficacy by facilitating interactions with metal-dependent enzymes.

Case Study 1: Interaction with G-Protein Coupled Receptors

Research has indicated that peptides similar to this compound exhibit varying binding affinities with GPCRs. For instance, studies have shown that modifications in the peptide sequence can significantly alter its binding potency and selectivity towards specific receptors. Such findings are critical for understanding the mechanism of action of these peptides in biological systems.

Case Study 2: Role in Signaling Pathways

Another study highlighted the role of this compound in modulating signaling pathways related to blood pressure regulation. By influencing receptor activity, this peptide could potentially serve as a therapeutic agent for managing hypertension.

Data Table: Biological Activities of Related Peptides

| Peptide Sequence | Biological Activity | Receptor Interaction |

|---|---|---|

| H-TYR-HIS-ILE-GLU-PRO | Hormonal signaling | GPCRs |

| This compound | Potential blood pressure modulation | Unknown |

| H-TYR(OMe)-NMe-Ala-NMe-Ile | Enzymatic interaction | Metal ion binding |

Propriétés

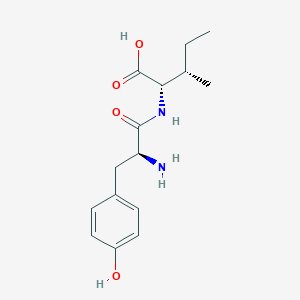

IUPAC Name |

(2S,3S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O4/c1-3-9(2)13(15(20)21)17-14(19)12(16)8-10-4-6-11(18)7-5-10/h4-7,9,12-13,18H,3,8,16H2,1-2H3,(H,17,19)(H,20,21)/t9-,12-,13-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJKMCQRFHJRIPU-XDTLVQLUSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.